molecular formula C21H13N4NaO3S B10861449 sodium;5-[3-(5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione

sodium;5-[3-(5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione

Cat. No.: B10861449
M. Wt: 424.4 g/mol
InChI Key: MIBCQKIVVIBTLQ-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NP-1815-PX (sodium) involves multiple steps, starting with the formation of the core naphtho[1,2-b][1,4]diazepine structure. The key steps include:

Industrial Production Methods: Industrial production of NP-1815-PX (sodium) follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions: NP-1815-PX (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of NP-1815-PX (sodium), each with potential unique biological activities .

Scientific Research Applications

NP-1815-PX (sodium) has a wide range of scientific research applications:

Mechanism of Action

NP-1815-PX (sodium) exerts its effects by selectively antagonizing the P2X4 receptor. This receptor is an ionotropic adenosine triphosphate receptor widely expressed in central and peripheral nerves. By blocking the P2X4 receptor, NP-1815-PX (sodium) inhibits the downstream signaling pathways involved in pain and inflammation. This includes the inhibition of the NLRP3 inflammasome signaling pathway, which plays a crucial role in inflammatory responses .

Comparison with Similar Compounds

Uniqueness of NP-1815-PX (Sodium): NP-1815-PX (sodium) stands out due to its high potency and selectivity for the P2X4 receptor. It has demonstrated significant efficacy in preclinical models of chronic pain and inflammation without affecting acute nociceptive pain and motor function. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C21H13N4NaO3S

Molecular Weight

424.4 g/mol

IUPAC Name

sodium;5-[3-(5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione

InChI

InChI=1S/C21H14N4O3S.Na/c26-17-11-18(27)25(14-6-3-5-13(10-14)20-23-21(29)28-24-20)16-9-8-12-4-1-2-7-15(12)19(16)22-17;/h1-10H,11H2,(H2,22,23,24,26,29);/q;+1/p-1

InChI Key

MIBCQKIVVIBTLQ-UHFFFAOYSA-M

Canonical SMILES

C1C(=O)NC2=C(C=CC3=CC=CC=C32)N(C1=O)C4=CC=CC(=C4)C5=NOC(=S)[N-]5.[Na+]

Origin of Product

United States

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